

A Technical Guide to Boc-Trp(Boc)-OH: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Boc-Trp(Boc)-OH

Cat. No.: B557145

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of $N\alpha,N1$ -bis(tert-butoxycarbonyl)-L-tryptophan, commonly referred to as **Boc-Trp(Boc)-OH**. It details its chemical and physical properties, its critical role and application in solid-phase peptide synthesis (SPPS), and the rationale behind its use for producing high-purity peptides for research and drug development.

Core Compound Data

Boc-Trp(Boc)-OH is a derivative of the amino acid L-tryptophan where both the alpha-amino group and the indole nitrogen are protected by a tert-butoxycarbonyl (Boc) group. This dual protection is crucial for preventing unwanted side reactions during peptide synthesis.

Property	Value	Citations
CAS Number	144599-95-1	[1] [2] [3] [4] [5]
Molecular Formula	C ₂₁ H ₂₈ N ₂ O ₆	[1] [2] [3] [5]
Molecular Weight	404.46 g/mol	[2] [3] [5]
Appearance	White to off-white powder	[6]
Purity	≥98% (TLC)	[2]
Solubility	Soluble in DMF, DMSO, and methanol	[6]

The Role of Boc-Trp(Boc)-OH in Peptide Synthesis

In peptide synthesis, particularly utilizing the Boc/Bzl protection strategy, the indole side chain of tryptophan is susceptible to oxidation and modification by cationic species generated during the cleavage steps.[\[6\]](#)[\[7\]](#) Protecting the indole nitrogen with a Boc group, in addition to the N α -Boc protection, effectively minimizes these side reactions.[\[6\]](#)[\[7\]](#) This strategy is particularly important for the synthesis of complex peptides where high purity and yield are paramount.[\[2\]](#) The N-in-Boc protection helps to ensure the integrity of the tryptophan residue throughout the synthesis process.[\[2\]](#)

Experimental Protocol: Incorporation of Boc-Trp(Boc)-OH in Solid-Phase Peptide Synthesis (Boc-SPPS)

The following is a generalized protocol for the incorporation of **Boc-Trp(Boc)-OH** into a peptide chain using manual or automated Boc-SPPS. This protocol assumes the synthesis is being carried out on a suitable resin, such as a Merrifield or PAM resin.

1. Resin Preparation and Swelling:

- Begin with the desired resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.

- Swell the resin in dichloromethane (DCM) for 30-60 minutes to ensure optimal reaction conditions.[\[4\]](#)

2. N α -Boc Deprotection:

- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N α -Boc protecting group from the resin-bound amino acid.[\[8\]](#)[\[9\]](#)
- When tryptophan, cysteine, or methionine are present in the sequence, the addition of a scavenger such as 0.5% dithioethane (DTE) to the TFA/DCM solution is recommended to prevent side reactions.[\[9\]](#)
- Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove TFA and byproducts.[\[9\]](#)

3. Neutralization:

- Neutralize the resulting trifluoroacetate salt on the resin by washing with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2-5 minutes (2x).[\[4\]](#)
- Wash the resin again with DCM (3x) to remove excess base.[\[4\]](#)

4. Coupling of **Boc-Trp(Boc)-OH**:

- Activation: In a separate vessel, pre-activate **Boc-Trp(Boc)-OH** (typically 2-4 equivalents relative to the resin substitution) with a suitable coupling reagent. A common method is the use of HBTU (2-4 equivalents) and HOBT (2-4 equivalents) in the presence of DIEA (4-8 equivalents) in N,N-dimethylformamide (DMF) for 5-10 minutes.
- Coupling: Add the activated **Boc-Trp(Boc)-OH** solution to the neutralized resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
- Monitor the completion of the coupling reaction using a qualitative test, such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

5. Washing:

- After a successful coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

6. Repeat Cycle:

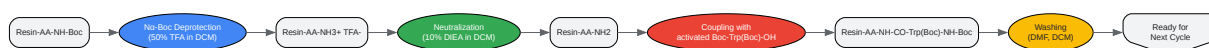
- The cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid to be added to the peptide chain.

7. Final Cleavage and Deprotection:

- Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including both Boc groups on the tryptophan residue) are removed.
- A common method for cleavage from Boc-SPPS resins is treatment with anhydrous hydrogen fluoride (HF).^[10]
- Alternative cleavage cocktails, such as those using trifluoromethanesulfonic acid (TFMSA), can also be employed.^[10]
- The cleavage mixture typically contains scavengers (e.g., thioanisole, cresol) to protect the peptide from reactive cationic species generated during the process.^[7]

Visualizing Workflows and Pathways

Boc-SPPS Cycle for **Boc-Trp(Boc)-OH** Incorporation

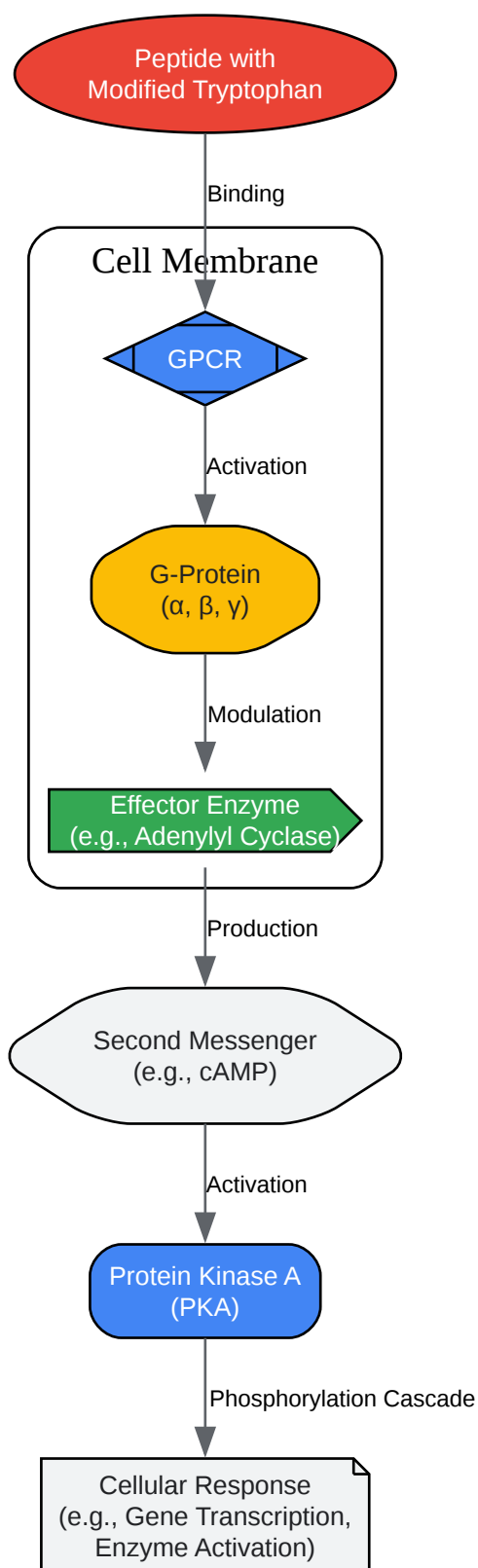


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Caption: Workflow for one cycle of Boc-SPPS.

Hypothetical Signaling Pathway for a Tryptophan-Containing Peptide

Peptides synthesized using modified amino acids like **Boc-Trp(Boc)-OH** are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), to modulate cellular signaling.^[4] The incorporation of a modified tryptophan can influence the peptide's binding affinity and efficacy, thereby altering downstream signaling cascades.^[4]



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Caption: A hypothetical GPCR signaling pathway.

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